molecular formula C22H18N2O3 B12463557 5-{[(E)-(2-hydroxy-3-methylphenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol

5-{[(E)-(2-hydroxy-3-methylphenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol

Cat. No.: B12463557
M. Wt: 358.4 g/mol
InChI Key: NHIVFGHQFVBJSB-UHFFFAOYSA-N
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Description

5-[(E)-[(2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of hydroxy, methyl, and benzoxazolyl groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-[(2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL typically involves the condensation of 2-hydroxy-3-methylbenzaldehyde with 2-amino-6-methylbenzoxazole under specific reaction conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is stirred at room temperature for several hours until the desired product precipitates out .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-[(2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-[(E)-[(2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(E)-[(2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that inhibit enzyme activity. Additionally, its aromatic structure allows it to intercalate with DNA, disrupting cellular processes and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol
  • 2-Hydroxy-5-methylphenyl derivatives

Uniqueness

5-[(E)-[(2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is unique due to its combination of hydroxy, methyl, and benzoxazolyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific applications .

Properties

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

2-[[3-hydroxy-4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-6-methylphenol

InChI

InChI=1S/C22H18N2O3/c1-13-6-9-18-20(10-13)27-22(24-18)17-8-7-16(11-19(17)25)23-12-15-5-3-4-14(2)21(15)26/h3-12,25-26H,1-2H3

InChI Key

NHIVFGHQFVBJSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=C(C=C(C=C3)N=CC4=CC=CC(=C4O)C)O

Origin of Product

United States

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